molecular formula C19H17F3N6O2 B214017 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Katalognummer B214017
Molekulargewicht: 418.4 g/mol
InChI-Schlüssel: NWJWDXOPLLEGMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a pyrazolo-pyrimidine compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit various enzymes and receptors, making it a promising candidate for the development of new drugs.

Wirkmechanismus

The mechanism of action of 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of the target enzymes and receptors. For example, it has been shown to inhibit CDKs by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. Similarly, it inhibits GSK-3β by binding to the active site and blocking its activity. The inhibition of these enzymes and receptors leads to various physiological effects, including the suppression of cell proliferation and the modulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide depend on the specific enzyme or receptor that is being targeted. For example, the inhibition of CDKs leads to the suppression of cell proliferation, while the inhibition of PDEs leads to the modulation of neurotransmitter signaling. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its high potency and selectivity for the target enzymes and receptors. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research and development of 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
3. Development of new analogs of the compound with improved pharmacokinetic properties and reduced toxicity.
4. Investigation of the compound's potential as a tool for studying the biological functions of the target enzymes and receptors.
5. Development of new drug delivery systems to improve the solubility and bioavailability of the compound.
In conclusion, 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a promising compound with potential therapeutic applications. Its ability to inhibit various enzymes and receptors makes it a valuable tool for studying the biological functions of these targets. Further research and development of this compound and its analogs may lead to the development of new drugs for the treatment of various diseases.

Synthesemethoden

The synthesis of 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves a multi-step process that has been described in several research articles. The most commonly used method involves the reaction of 5-amino-1-(2-furyl)-1H-pyrazole-4-carboxamide with 2,4,6-trifluoropyrimidine-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde to form the final product.

Wissenschaftliche Forschungsanwendungen

5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes and receptors, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3β (GSK-3β), and phosphodiesterases (PDEs). These enzymes and receptors are involved in several physiological processes, including cell proliferation, apoptosis, and neurotransmitter signaling.

Eigenschaften

Produktname

5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Molekularformel

C19H17F3N6O2

Molekulargewicht

418.4 g/mol

IUPAC-Name

5-(furan-2-yl)-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H17F3N6O2/c1-10-12(11(2)27(3)25-10)9-23-18(29)14-8-17-24-13(15-5-4-6-30-15)7-16(19(20,21)22)28(17)26-14/h4-8H,9H2,1-3H3,(H,23,29)

InChI-Schlüssel

NWJWDXOPLLEGMN-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F

Kanonische SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.